cis-(Dppe)NI(O-tolyl)CL
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Overview
Description
cis-(Dppe)NI(O-tolyl)CL, also known as cis-bis(diphenylphosphino)ethane nickel(II) o-tolyl chloride, is a nickel-based coordination complex. This compound is notable for its use in various catalytic processes, particularly in organic synthesis. The presence of the diphenylphosphinoethane ligand provides stability and enhances the reactivity of the nickel center, making it a valuable compound in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(Dppe)NI(O-tolyl)CL typically involves the reaction of nickel(II) chloride with diphenylphosphinoethane and o-tolyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation of the nickel center. The general reaction scheme is as follows:
- Dissolve nickel(II) chloride in a suitable solvent such as tetrahydrofuran (THF).
- Add diphenylphosphinoethane to the solution and stir under an inert atmosphere.
- Slowly add o-tolyl magnesium bromide to the reaction mixture.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of automated reactors and controlled environments ensures consistent quality and yield. The process involves:
- Large-scale mixing of nickel(II) chloride and diphenylphosphinoethane in industrial reactors.
- Addition of o-tolyl magnesium bromide under controlled conditions.
- Continuous monitoring of reaction parameters such as temperature, pressure, and pH.
- Efficient isolation and purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
cis-(Dppe)NI(O-tolyl)CL undergoes various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the o-tolyl group can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands and halide salts.
Major Products Formed
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
cis-(Dppe)NI(O-tolyl)CL has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including cross-coupling reactions and carbonylation reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential use in drug development and as a model compound for studying metal-based drugs.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of cis-(Dppe)NI(O-tolyl)CL involves the coordination of the nickel center with substrates, facilitating various catalytic processes. The diphenylphosphinoethane ligand stabilizes the nickel center and enhances its reactivity. The o-tolyl group can participate in electron transfer processes, further influencing the reactivity of the complex. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the nickel center.
Comparison with Similar Compounds
cis-(Dppe)NI(O-tolyl)CL can be compared with other nickel-based coordination complexes such as:
cis-(Dppe)NI(phenyl)CL: Similar structure but with a phenyl group instead of an o-tolyl group. It exhibits different reactivity and selectivity in catalytic processes.
cis-(Dppe)NI(mesityl)CL: Contains a mesityl group, leading to different steric and electronic properties.
cis-(Dppe)NI(biphenyl)CL: Features a biphenyl group, which can influence the stability and reactivity of the complex.
The uniqueness of this compound lies in its specific ligand environment, which provides a balance of stability and reactivity, making it suitable for a wide range of catalytic applications.
Properties
Molecular Formula |
C33H31ClNiP2- |
---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
chloronickel;2-diphenylphosphanylethyl(diphenyl)phosphane;methylbenzene |
InChI |
InChI=1S/C26H24P2.C7H7.ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-7-5-3-2-4-6-7;;/h1-20H,21-22H2;2-5H,1H3;1H;/q;-1;;+1/p-1 |
InChI Key |
ZBMZNYPZANJCQG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni] |
Origin of Product |
United States |
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